molecular formula C11H14BBrO2 B8736896 2-(3-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B8736896
M. Wt: 268.94 g/mol
InChI Key: WPAFNRZWMSDHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037905B2

Procedure details

The title compound (86%, crystals) was prepared from 3-bromophenylboronic acid and neopentylglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1.[CH3:11][C:12]([CH2:16]O)([CH2:14]O)[CH3:13]>>[Br:1][C:2]1[CH:3]=[C:4]([B:8]2[O:10][CH2:13][C:12]([CH3:16])([CH3:14])[CH2:11][O:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)B1OCC(CO1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.